Chlorosulfonyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(oxomethylidene)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClNO3S/c2-7(5,6)3-1-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJWRGBVPUUDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NS(=O)(=O)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClSO2NCO, CClNO3S | |
| Record name | Chlorosulfonyl isocyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorosulfonyl_isocyanate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061585 | |
| Record name | Sulfuryl chloride isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-71-5 | |
| Record name | Chlorosulfonyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Chlorosulfonyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuryl chloride isocyanate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuryl chloride isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorosulphonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SULFURYL CHLORIDE ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2903Y990SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Chlorosulfonyl Isocyanate Reactions
Cycloaddition Reaction Mechanisms
The [2+2] cycloaddition of chlorosulfonyl isocyanate with alkenes to form β-lactam rings is a synthetically important reaction. ingentaconnect.com The mechanism of this reaction has been a topic of considerable study, with evidence pointing towards both concerted and stepwise pathways depending on the nature of the reacting alkene. researchtrends.netdtic.mil
The reaction between electron-deficient isocyanates like CSI and alkenes, particularly electron-rich ones, provides a robust method for synthesizing β-lactams. mdpi.com Mechanistically, this can be viewed as a formal [2+2] cycloaddition. mdpi.com
For certain alkenes, particularly those that are electron-deficient, the reaction with this compound is proposed to proceed through a concerted pathway. researchtrends.netresearchgate.net A key indicator of a concerted mechanism is the stereospecificity of the reaction, where the stereochemistry of the starting alkene dictates the stereochemistry of the product. ingentaconnect.comingentaconnect.com For example, the cycloaddition is stereospecific, leading from a (Z)-olefin to a cis-adduct and from an (E)-olefin to a trans-adduct. ingentaconnect.comingentaconnect.com Computational studies have provided further support for a concerted process in the cycloaddition of isocyanates with certain substrates. dtic.mil
[2+2] Cycloadditions with Alkenes
Concerted Pathways and Stereospecificity
Influence of Electron-Deficient Alkenes
The nature of the alkene plays a crucial role in determining the reaction pathway. researchtrends.net Electron-deficient alkenes, such as monofluoroalkenes, tend to react with this compound (CSI) through a concerted mechanism. researchtrends.netscribd.com This is supported by several lines of evidence, including the stereospecificity of the reactions, the absence of certain byproducts (like 2:1 uracil (B121893) products) that would be expected from intermediate formation, and quantum chemical calculations. dtic.milscribd.com
Kinetic studies have shown that fluoroalkenes with high ionization potentials (IP > 8.9 eV) react via a concerted process. dtic.mil The presence of a vinyl fluorine atom on an alkene raises the energy of a potential stepwise transition state more than that of the competing concerted pathway, thereby favoring the one-step process. dtic.milscribd.com Computational chemistry has been used to confirm these experimental results, showing that the concerted transition state is energetically favored over a dipolar intermediate for monofluoroalkenes. vander-lingen.nl
| Alkene Type | Predominant Pathway | Supporting Evidence |
| Electron-Deficient Alkenes (e.g., monofluoroalkenes) | Concerted | Stereospecificity, absence of uracil byproducts, quantum chemical calculations, kinetic data. dtic.milscribd.comdtic.mil |
| Electron-Rich Alkenes | Stepwise (via diradical or dipolar intermediates) | Loss of stereospecificity, formation of uracil byproducts, radical trap inhibition, NMR line-broadening. researchtrends.netresearchtrends.net |
Stereochemical Control and Asymmetric Induction
The [2+2] cycloaddition of this compound can be highly stereocontrolled, and in many instances, proceeds with a high degree of asymmetric induction, particularly when chiral alkenes are used. ingentaconnect.comingentaconnect.com The steric environment of the alkene significantly influences the stereochemical outcome of the reaction. ingentaconnect.com For example, the reaction of CSI with chiral vinyl ethers has been studied to understand the direction and magnitude of asymmetric induction. rsc.orgrsc.org
In the cycloaddition with 1,2-O-isopropylidene-5-O-vinyl-d-glycofuranoses, the bulky substituent at the C-4 carbon of the sugar promotes excellent stereoselectivity. capes.gov.br Similarly, studies on the cycloaddition to alkoxyallenes derived from erythritol (B158007) and threitol have shown that the conformational preferences of the allene (B1206475) influence the degree of asymmetric induction.
Stepwise Pathways via Intermediates
Single Electron Transfer (SET) Pathway and Diradical Intermediates
For most alkenes, particularly those that are electron-rich, the reaction with this compound proceeds through a single electron transfer (SET) pathway, which generates a 1,4-diradical intermediate. researchtrends.netresearchtrends.net This mechanism is initiated by the transfer of a π-electron from the alkene to the isocyanate. researchtrends.net Evidence for this pathway comes from kinetic studies and trapping experiments. Kinetic investigations of CSI reactions with various alkenes revealed that electron-rich alkenes react faster than predicted for a concerted or simple dipolar mechanism, suggesting a change in the reaction pathway. researchtrends.net Furthermore, the reaction of CSI with electron-rich alkenes is inhibited by radical trapping agents like TEMPO, providing strong support for the presence of radical intermediates. researchtrends.net
The formation of these diradical intermediates has been further confirmed by NMR line-broadening studies. researchtrends.netresearchgate.net The presence of unpaired electrons in the diradical species leads to more efficient relaxation of NMR signals, causing the peaks of an internal standard to broaden during the reaction. researchgate.net This broadening effect is observed in reactions with electron-rich alkenes, but not with electron-deficient ones, consistent with a change in mechanism. researchtrends.net
1,4-Diradical Intermediates: Singlet and Triplet States
The 1,4-diradical intermediates formed in the SET pathway can exist in either a singlet or a triplet state. researchtrends.netresearchtrends.net These two states are in equilibrium, and the dominant species is temperature-dependent. researchtrends.net At higher temperatures (around 15°C and above), the triplet 1,4-diradical is the predominant form. researchtrends.net As the temperature is lowered, the equilibrium shifts, and the singlet form becomes more favored. researchtrends.netresearchtrends.net
This temperature-dependent equilibrium has been observed through NMR line-broadening experiments. researchtrends.netresearchgate.net For instance, the reaction of CSI with electron-rich alkenes shows significant line-broadening at room temperature, indicative of the triplet state. researchgate.net However, at lower temperatures, the line-broadening effect diminishes, suggesting a shift towards the singlet state. researchgate.netresearchgate.net The singlet diradical is necessary for the subsequent ring closure to form the β-lactam product. researchtrends.net The triplet state, being a higher energy species, can be thermally populated at room temperature. nih.gov
Dipolar Intermediates
The concept of a dipolar intermediate was one of the earliest mechanistic proposals for the reaction of this compound with alkenes. researchtrends.netbeilstein-journals.org This pathway involves the formation of a zwitterionic intermediate, which then collapses to form the β-lactam ring. dtic.milbeilstein-journals.org While the SET pathway leading to diradical intermediates is now favored for electron-rich alkenes, the dipolar intermediate model remains relevant, particularly for hydrocarbon alkenes. dtic.milnih.gov
Reactions of CSI with hydrocarbon alkenes were initially thought to proceed through open-ion dipolar intermediates. dtic.mildtic.mil This was supported by the observation that in some cases, a second molecule of CSI could intercept the dipolar intermediate, leading to the formation of uracil byproducts. dtic.mil However, more recent studies suggest that even for hydrocarbon alkenes, a dipolar stepwise SET intermediate is more likely than the previously accepted simple dipolar pathway. dtic.mil Theoretical calculations have also explored transition states with zwitterionic character in the cycloaddition of isocyanates with alkenes. dtic.mil
Pre-equilibrium Charge Transfer Complexes
UV data also confirms the presence of these complexes. researchtrends.net The formation of the CT complex is a rapid pre-equilibrium step that occurs before the slower, rate-limiting step of the reaction, which can be either the concerted pathway or the formation of the SET intermediate. dtic.mil
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the reaction pathway of this compound with unsaturated systems. Due to the high electrophilicity of CSI, relatively inert solvents such as chlorocarbons, acetonitrile (B52724), and ethers are typically required. wikipedia.org The polarity of the solvent can affect the stability of charged intermediates, such as the dipolar or diradical species.
In the context of reactions with chiral allylic and benzylic ethers, the solvent plays a role in the competition between SNi (retention of configuration) and SN1 (racemization) mechanisms. koreascience.kr The stability of the carbocation intermediate, which is influenced by the solvent, dictates the stereochemical outcome. koreascience.kr While specific data on the direct impact of a wide range of solvents on the SET versus concerted pathway for alkenes is limited in the provided context, the general principles of solvent effects on reaction mechanisms suggest that more polar solvents would be expected to stabilize the charged intermediates involved in the stepwise pathways.
Influence of Substituent Effects on Mechanism
Substituent effects on both the alkene and the isocyanate play a crucial role in determining the reaction mechanism.
On the Alkene: The electronic nature of the substituents on the alkene is a primary determinant of the reaction pathway.
Electron-donating groups on the alkene increase its electron density, making it more susceptible to the SET pathway. dtic.milresearchtrends.net Alkenes with low ionization potentials (< 8.5-8.8 eV) tend to react via the SET mechanism, forming diradical intermediates. dtic.milresearchtrends.net
Electron-withdrawing groups , such as fluorine, on the alkene decrease its electron density. dtic.mil This disfavors the SET pathway and promotes a concerted mechanism. researchtrends.netdtic.mil For example, monofluorinated alkenes with high ionization potentials (> 8.9 eV) react with CSI through a concerted process. dtic.mil The presence of a vinyl fluorine atom raises the energy of the stepwise transition state more than that of the concerted pathway, thus favoring the latter. dtic.milscribd.com
On the Isocyanate: The powerful electron-withdrawing chlorosulfonyl group makes CSI an exceptionally reactive isocyanate. researchtrends.netwikipedia.org Comparing CSI to other isocyanates highlights the importance of this substituent.
p-Toluenesulfonyl isocyanate , which has an electron-donating methyl group, is less reactive than CSI and requires harsher conditions for cycloadditions. However, it can still react via the SET pathway with sufficiently electron-rich alkenes. researchtrends.net
Fluorosulfonyl isocyanate has a less electron-withdrawing fluorine atom compared to the chlorine in CSI, resulting in lower electrophilicity.
Trichloroacetyl isocyanate possesses significant steric bulk from the trichloroacetyl group, which can hinder its reactivity in cycloadditions compared to the linear structure of CSI.
These substituent effects are summarized in the table below:
| Isocyanate | Key Substituent Feature | Relative Reactivity/Electrophilicity | Preferred Pathway with Electron-Rich Alkenes |
| This compound (CSI) | Strong electron-withdrawing -SO₂Cl group | High | SET/Diradical |
| p-Toluenesulfonyl Isocyanate | Electron-donating methyl group on aryl ring | Lower than CSI | SET/Diradical |
| Fluorosulfonyl Isocyanate | Less electron-withdrawing -SO₂F group | Lower than CSI | Not specified |
| Trichloroacetyl Isocyanate | Bulky, electron-withdrawing -COCl₃ group | Moderate-High, but sterically hindered | Not specified |
[2+2] Cycloadditions with Other Unsaturated Systems
This compound also undergoes [2+2] cycloaddition reactions with other unsaturated systems, such as allenes and acetylenes. acs.orgorgsyn.org The reaction with allenes can lead to the formation of β-lactams. acs.org The reaction with acetylenes (alkynes) yields 1,2,3-oxathiazine-2,2-dioxide-6-chlorides. wikipedia.orgacs.org The mechanism of these reactions is also influenced by the substituents on the unsaturated partner. For instance, the reaction of CSI with phenyl-substituted acetylenes has been studied. acs.org These reactions expand the synthetic utility of CSI beyond simple alkenes, providing access to a broader range of heterocyclic compounds.
Cycloadditions with Epoxides
[2+4] Cycloadditions
This compound can also act as a dienophile in [2+4] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.org This type of reaction typically involves a conjugated diene and a dienophile, leading to the formation of a six-membered ring. wikipedia.org In a notable example, the azomethine bond of certain compounds can undergo a thermal [2+4] cycloaddition with two molecules of this compound to produce s-triazinediones in high yield. researchgate.net
Nucleophilic Addition Reactions
Due to its high electrophilicity, this compound readily undergoes nucleophilic addition reactions. The isocyanate portion of CSI is generally more reactive towards nucleophiles than the chlorosulfonyl group. Compounds containing active hydrogens, such as alcohols and amines, react first at the isocyanate group. orgsyn.org For example, the reaction with primary alcohols leads to the formation of carbamates, while reactions with amines can produce sulfamides. wikipedia.org The initial adducts, N-substituted sulfamyl chlorides, can then undergo further reaction at the sulfonyl chloride group with another molecule of the nucleophile. orgsyn.org
Table 2: Nucleophilic Addition Reactions of this compound
| Nucleophile | Initial Product | Further Reaction Product | Reference(s) |
| Alcohols | Carbamates | - | wikipedia.org |
| Amines | N-substituted sulfamyl chlorides | N,N-disubstituted sulfamides | wikipedia.orgorgsyn.org |
| Carboxylic Acids | - | Nitriles | wikipedia.org |
Addition to Carbonyl Groups
This compound undergoes addition reactions with various carbonyl-containing compounds, including aldehydes and ketones. researchgate.net A notable example is the anomalous addition of CSI to the carbonyl group within an imide ring system. In the reaction with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, CSI adds to one of the carbonyl carbons. The proposed mechanism, supported by theoretical calculations, involves the initial formation of a four-membered urethane (B1682113) ring. This intermediate is unstable and subsequently releases carbon dioxide to form a ylidenesulfamoyl chloride. beilstein-journals.org
The general mechanism for the electrophilic addition of CSI to ketones can lead to different products depending on the reaction conditions. The reaction initially forms an N-chlorosulfonyl-β-ketocarboxamide intermediate. From this intermediate, several pathways are possible. One pathway involves a second electrophilic addition to the enol form of the intermediate, which can lead to malonamide (B141969) derivatives. Another pathway involves the cyclization of an enol carbamate (B1207046) intermediate, with the loss of sulfamoyl chloride, to produce 1,3-oxazine derivatives. researchgate.net
Table 1: Reaction of CSI with Carbonyl Compounds
| Reactant | Product Type | Reference |
|---|---|---|
| 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Ylidenesulfamoyl chloride | beilstein-journals.org |
| Ketones (general) | 1,3-Oxazines, Malonamides | researchgate.net |
Reactions with Hydroxyl Groups
Compounds containing active hydrogens, such as alcohols and phenols, readily react with this compound. The initial reaction typically occurs at the highly electrophilic isocyanate group. archive.org Primary alcohols, for instance, are converted to carbamates. wikipedia.org The reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate carbon, leading to the formation of an N-chlorosulfonyl carbamate derivative. archive.org
These N-chlorosulfonyl carbamates can be further functionalized. For example, the chlorosulfonyl group can be subjected to hydrolysis or react with another nucleophile like an alcohol or an amine. archive.org A significant industrial application involves the reaction of CSI with formic acid in the presence of an amide catalyst to produce sulfamoyl chloride. This in-situ generated sulfamoyl chloride can then be used for the sulfamoylation of alcohols and phenols, a process used in the manufacture of biologically active compounds. google.com
Reactions with Amino Groups
This compound reacts with primary and secondary amines, with the initial nucleophilic attack occurring at the isocyanate carbon. This reaction leads to the formation of N-substituted chlorosulfonyl ureas. rhhz.net These intermediates can then undergo further reactions. For instance, reductive alkylation of certain arylamines followed by treatment with CSI affords primary ureas, which can be cyclized to form benzoimidazolones. organic-chemistry.org
The reaction of CSI with amines is a cornerstone for the synthesis of various sulfonylureas, many of which possess significant biological activity. rhhz.net A traditional method for synthesizing sulfonylureas involves the addition of a primary amine to a sulfonyl isocyanate. rhhz.net The high reactivity of CSI makes it a valuable reagent for introducing the sulfamoyl moiety into organic molecules, leading to the formation of N,N-disubstituted sulfamides. wikipedia.org
Reactions with Carboxyl Groups
This compound is a potent reagent for the conversion of carboxylic acids into other functional groups, most notably nitriles. wikipedia.org The reaction mechanism involves the initial addition of the carboxylic acid's hydroxyl group to the isocyanate, forming an unstable N-carboxyanhydride intermediate. This intermediate readily undergoes decarboxylation and elimination of sulfur trioxide and hydrogen chloride to yield the corresponding nitrile.
In a different reaction pathway, 4- and 5-oxocarboxylic acids can be converted into β-keto esters in a one-pot synthesis using CSI. The proposed mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the isocyanate's carbonyl carbon. The resulting carbamate intermediate undergoes tautomerization, followed by an intramolecular attack of the α-carbon onto the carbamate carbonyl. Subsequent elimination of sulfamoyl chloride forms a cyclic anhydride (B1165640), which is then opened by an alcohol (used as the solvent or added separately) to yield the final β-keto ester.
Reactions with Thiols
Thiols, which contain a nucleophilic sulfhydryl group, react with this compound in a manner analogous to alcohols and amines. archive.org The reaction proceeds via the nucleophilic addition of the thiol to the electrophilic carbon of the isocyanate group. This initial step results in the formation of an N-chlorosulfonyl thiocarbamate derivative. archive.org This primary adduct retains the reactive chlorosulfonyl group, which can be used in subsequent chemical transformations, similar to the derivatives formed from alcohols and amines. archive.org
Table 2: Summary of CSI Reactions with Nucleophiles
| Functional Group | Initial Product | Further Products/Applications | Reference(s) |
|---|---|---|---|
| Hydroxyl (-OH) | N-chlorosulfonyl carbamate | Carbamates, Sulfamoyl chlorides | archive.org, google.com, wikipedia.org |
| Amino (-NHR) | N-chlorosulfonyl urea (B33335) | Sulfonylureas, Sulfamides | rhhz.net, organic-chemistry.org, wikipedia.org |
| Carboxyl (-COOH) | N-carboxyanhydride | Nitriles, β-keto esters | wikipedia.org |
Nucleophilic Substitution Reactions
While the isocyanate group is the more reactive site in CSI, the sulfur atom of the chlorosulfonyl group also serves as an electrophilic center for nucleophilic substitution reactions. Typically, reactions with nucleophiles containing active hydrogens (such as alcohols, amines, and thiols) occur first at the isocyanate group. The resulting N-substituted sulfamyl chloride can then undergo a second nucleophilic substitution at the sulfonyl chloride group.
For example, the synthesis of the Burgess reagent begins with the reaction of an alcohol with CSI, followed by the addition of a tertiary amine. Another important application is the cyanation of certain aromatic heterocycles. The reaction of 1-(phenylsulfonyl)pyrrole (B93442) with this compound, followed by treatment with N,N-dimethylformamide, results in the introduction of a cyano group onto the pyrrole (B145914) ring, yielding 2-cyanopyrrole after hydrolysis.
Radical Addition Reactions
The cycloaddition of this compound to alkenes to form β-lactams can proceed through different mechanistic pathways depending on the electronic properties of the alkene. For electron-deficient alkenes, the reaction is generally considered a concerted [2+2] cycloaddition. researchtrends.net
However, for most alkenes, particularly those that are electron-rich, the reaction proceeds via a stepwise mechanism involving radical intermediates. researchtrends.net This pathway is initiated by a single electron transfer (SET) from the electron-rich alkene to the CSI, forming a 1,4-diradical intermediate. Evidence for this radical pathway comes from several sources, including kinetic studies and trapping experiments. For instance, the reaction of CSI with electron-rich alkenes is inhibited by radical scavengers like TEMPO. Furthermore, NMR line-broadening studies provide direct evidence for the presence of radical intermediates during the reaction. researchtrends.net The initially formed triplet 1,4-diradical can convert to a singlet species at lower temperatures before cyclizing to form the N-chlorosulfonyl-β-lactam product. researchtrends.net
Rearrangement Pathways in this compound Chemistry
The reactivity of this compound (CSI) is not limited to direct cycloadditions; the resulting adducts often serve as intermediates for a variety of mechanistically significant rearrangement reactions. These transformations are typically driven by factors such as ring strain release, the formation of more thermodynamically stable products, and the influence of substituents on the reacting substrate. The study of these pathways provides crucial insights into the broader synthetic utility of CSI.
Thermal Rearrangements of N-Chlorosulfonyl β-Lactam Adducts
A primary mode of reactivity for this compound involves the [2+2] cycloaddition with alkenes and dienes to form N-chlorosulfonyl β-lactams. researchtrends.net These initial adducts, particularly those derived from cyclic dienes, can undergo subsequent thermal rearrangements to yield thermodynamically more stable bicyclic or tricyclic structures. rsc.orgresearchgate.net
The course of the rearrangement is highly dependent on the structure of the initial β-lactam adduct. For instance, the N-chlorosulfonyl β-lactams formed from the reaction of CSI with cyclopenta-, cyclohexa-, and cyclohepta-1,3-dienes undergo stepwise thermal rearrangements. rsc.org These processes can lead to more stable 1,4-addition products through cyclization involving either the oxygen or nitrogen atom of the ambident anion. rsc.orgresearchgate.net However, the β-lactam derived from cyclo-octa-1,3-diene was reported to be resistant to constructive rearrangement under similar conditions. rsc.org
In reactions with various terpenes, the initially formed CSI adducts can rearrange into complex polycyclic systems. The adduct from α-pinene, for example, rearranges to a 4-azabrendan-5-one derivative. researchgate.net Similarly, the adduct from β-pinene undergoes thermal rearrangement to afford a 4-azatricyclo[5.2.1.0¹,⁵]-decan-3-one derivative. researchgate.net
The stability and rearrangement tendency of these adducts are influenced by reaction conditions such as temperature and solvent. eiu.edu Studies have shown that the rearrangement of N-chlorosulfonyl β-lactams can lead to various products, including γ-lactams, α,β- or β,γ-unsaturated amides, and alkenes, depending on the conformation of the β-lactam and the specific conditions employed. eiu.edu
Table 1: Thermal Rearrangement of CSI Adducts from Cyclic Dienes This table summarizes the rearrangement pathways of initial adducts formed between this compound (CSI) and various cyclic dienes.
| Starting Diene | Initial Adduct Type | Rearrangement Conditions | Rearranged Product(s) |
|---|---|---|---|
| Cyclopenta-1,3-diene | N-chlorosulfonyl β-lactam | Thermal | Thermodynamically more stable 1,4-addition products; 2-azabicyclo[2.2.1]heptane derivatives. rsc.org |
| Cyclohexa-1,3-diene | N-chlorosulfonyl β-lactam | Thermal | Thermodynamically more stable 1,4-addition products; 2-oxabicyclo[2.2.2]octane derivatives. rsc.org |
| Cyclohepta-1,3-diene | N-chlorosulfonyl β-lactam | Thermal | Thermodynamically more stable 1,4-addition products. rsc.org |
Rearrangements in Reactions with Functionalized Substrates
The reaction of CSI with substrates containing multiple functional groups can initiate unique and often complex rearrangement cascades.
A notable example is the reaction of CSI with 1,2-diols, which leads to rearranged products such as ketones and carbonates instead of the expected simple addition products. tandfonline.com This transformation highlights the role of the neighboring hydroxyl group in directing the reaction pathway away from simple adduct formation and towards skeletal rearrangement.
A specific and well-documented rearrangement occurs in the reaction of CSI with 6-tritylaminopenicillanic acid. This reaction proceeds via an anhydropenicillin rearrangement, demonstrating a sophisticated transformation within the penicillin core structure initiated by CSI. acs.orgnih.gov
Furthermore, CSI can participate in anomalous additions, for instance with carbonyl groups. The reaction with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione does not yield a simple adduct but results in the formation of a rearranged ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. beilstein-journals.org Theoretical calculations support a mechanism involving an unusual addition to one of the imide carbonyl groups, followed by rearrangement. beilstein-journals.org
Table 2: Rearrangement Products from Reactions of CSI with Functionalized Molecules This table details the outcomes of reactions between this compound (CSI) and various functionalized organic substrates, leading to rearranged products.
| Substrate | Reaction Type/Named Rearrangement | Product(s) of Rearrangement |
|---|---|---|
| 1,2-Diols | Rearrangement and carbonate formation | Ketones, Carbonates, Carboxamides. tandfonline.com |
| 6-Tritylaminopenicillanic acid | Anhydropenicillin rearrangement | Anhydropenicillin derivatives. acs.orgnih.gov |
| α-Pinene | Thermal rearrangement of adduct | 4-Azabrendan-5-one derivative. researchgate.net |
| β-Pinene | Thermal rearrangement of adduct | 4-Chlorosulfonyl-6,6-dimethyl-4-azatricyclo[5.2.1.0¹,⁵]-decan-3-one. researchgate.net |
Pathways Analogous to Classical Rearrangements
While this compound itself is the product of a reaction pathway, rather than the starting material for a classical named rearrangement like the Curtius or Lossen rearrangement, its chemistry is interconnected with these transformations. The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate nih.govorganic-chemistry.org, while the Lossen rearrangement converts a hydroxamate ester into an isocyanate. chinesechemsoc.orgwikipedia.org
The relevance to CSI chemistry lies in the isocyanate functional group, which is the key intermediate in these classical reactions. For example, CSI is used in a high-yielding, two-step process to convert electron-deficient o-haloarylamines into primary ureas. organic-chemistry.org This transformation proceeds through an isocyanate intermediate generated in situ, which then undergoes further reaction, mirroring the final steps of a Curtius or Lossen sequence. These syntheses leverage the high reactivity of the isocyanate group provided by CSI to achieve transformations that are conceptually similar to those accessed via classical rearrangement reactions.
Synthetic Methodologies Employing Chlorosulfonyl Isocyanate
Synthesis of Nitrogen-Containing Heterocycles
Chlorosulfonyl isocyanate is a key reagent in the synthesis of various nitrogen-containing heterocyclic compounds, which are significant structural motifs in many biologically active molecules.
Beta-Lactam Synthesis from Alkenes
The [2+2] cycloaddition reaction of this compound with alkenes is a well-established method for the synthesis of β-lactams (2-azetidinones). wikipedia.orgresearchtrends.net This reaction provides a direct route to the β-lactam core structure, which is central to a major class of antibiotics. researchtrends.netpsu.edu The versatility of this method stems from the fact that the N-chlorosulfonyl group can be readily removed to yield the parent β-lactam. researchtrends.net The reaction has been successfully applied to a variety of alkenes, including those with functionalized side chains, leading to a diverse range of β-lactam structures. nih.govfigshare.com The reaction of CSI with fluoro-substituted alkenes has also been demonstrated to produce β-fluorolactams. dtic.mil
The initial product of the cycloaddition of CSI with an alkene is an N-chlorosulfonyl-β-lactam. researchtrends.net This intermediate is often stable enough to be isolated but is typically subjected to a reduction step to remove the chlorosulfonyl group. researchtrends.neteiu.edu This "deprotection" is a crucial step in the synthesis of the final β-lactam product. psu.edu
A common and effective method for the reduction of the N-chlorosulfonyl group is treatment with aqueous sodium sulfite (B76179) or sodium bisulfite. researchtrends.netorgsyn.org This process hydrolyzes the sulfonyl chloride and results in the formation of the N-H bond of the β-lactam. researchtrends.net The reaction is typically carried out at low temperatures to control its exothermicity. orgsyn.org For instance, the reaction of vinyl acetate (B1210297) with CSI, followed by reduction with sodium bisulfite and sodium bicarbonate, yields 4-acetoxyazetidin-2-one, a key intermediate in the synthesis of various β-lactam antibiotics. orgsyn.org
The table below summarizes the reduction of various N-chlorosulfonyl-β-lactams to their corresponding β-lactams.
| Alkene Precursor | N-Chlorosulfonyl-β-Lactam Intermediate | Reducing Agent | Final β-Lactam Product | Reference |
| Vinyl Acetate | N-Chlorosulfonyl-4-acetoxyazetidin-2-one | Sodium Bisulfite / Sodium Bicarbonate | 4-Acetoxyazetidin-2-one | orgsyn.org |
| General Alkene | N-Chlorosulfonyl-β-lactam | Sodium Sulfite | β-Lactam | researchtrends.net |
The stereochemical outcome of the [2+2] cycloaddition of this compound with alkenes is a critical aspect of β-lactam synthesis, particularly for the preparation of biologically active compounds where specific stereoisomers are required. The stereoselectivity of the reaction can be influenced by the structure of the alkene and the reaction conditions.
In the reaction of CSI with chiral vinyl ethers derived from sugars, a high degree of diastereoselectivity can be achieved. For example, the cycloaddition of tosyl isocyanate (a related isocyanate) to the vinyl ether of diacetone glucose resulted in a 70% diastereomeric excess for the (4R)-diastereoisomer. psu.edu While CSI is more reactive, similar principles of steric control apply. psu.edu The reaction of CSI with 3(E)- and 3(Z)-fluorohex-3-enes proceeds stereospecifically. dtic.mil
The Staudinger reaction, another method for β-lactam synthesis, often shows predictable stereoselectivity. For instance, the reaction of polyaromatic imines with various acid chlorides can yield exclusively trans- or cis-β-lactams depending on the position of the polyaromatic substituent. nih.gov While not directly involving CSI, these principles of stereocontrol are relevant to the broader field of β-lactam synthesis.
The table below provides examples of stereoselective β-lactam syntheses.
The synthetic utility of the this compound cycloaddition is highlighted in its application to the total synthesis of complex β-lactam antibiotics. psu.edu The ability to introduce the β-lactam core with control over stereochemistry and the ease of removing the N-chlorosulfonyl group make it a powerful tool in constructing these intricate molecules. researchtrends.netpsu.edu
One of the key advantages of using CSI is that the resulting 4-acetoxyazetidinones can readily undergo nucleophilic displacement at the C-4 position, allowing for the introduction of various side chains characteristic of different β-lactam antibiotics. psu.edu This strategy has been instrumental in the synthesis of a wide array of these life-saving drugs. The reaction of CSI with alkenes provides β-lactams in large quantities, which can then be used as building blocks for more complex structures. nih.govfigshare.com
Stereoselective Beta-Lactam Synthesis
Oxazolidinone Synthesis
This compound is also employed in the synthesis of oxazolidinones, another class of nitrogen-containing heterocycles with significant biological activity, including use as antibiotics. ias.ac.in A one-pot reaction of CSI with epoxides provides a direct route to both oxazolidinones and five-membered cyclic carbonates. beilstein-journals.orgbeilstein-journals.orgnih.gov
This reaction proceeds under mild conditions without the need for a catalyst and offers a straightforward method for producing these valuable heterocyclic compounds. beilstein-journals.org The reaction of CSI with epoxides bearing phenyl, benzyl (B1604629), and fused cyclic alkyl groups has been studied, with dichloromethane (B109758) (DCM) being the solvent of choice for achieving the best yields. beilstein-journals.org In some cases, a mixture of oxazolidinones and cyclic carbonates is obtained in nearly a 1:1 ratio. beilstein-journals.org
A new series of N,N'-bis-oxazolidinones-sulfone and 5-chloromethylsulfamoyl-oxazolidin-2-ones have been synthesized in a three-step process starting from 1,3-dichloropropan-2-ol, this compound, and primary or secondary amines. ias.ac.in CSI has also been utilized in the synthesis of (-)-cytoxazone, where it facilitates a key regio- and diastereoselective amination step. nih.gov
The table below summarizes the synthesis of oxazolidinones using this compound.
Formation of Uracil (B121893) and Fluorouracil Products
This compound can be used in the synthesis of uracil and its derivatives. A proposed mechanism for the reaction of CSI with alkenes suggests the formation of a 1,4-diradical intermediate. Trapping this intermediate with a second molecule of CSI can lead to the formation of uracil and fluorouracil products. researchtrends.net
In a more direct approach, uracil-5-yl O-sulfamate has been synthesized by reacting 5-hydroxyuracil (B1221707) with a reagent prepared from this compound, formic acid, and N,N-dimethylacetamide. acs.org This method provides a route to functionalized uracil derivatives that may have applications as radiosensitizers. acs.org The synthesis of the anticancer drug 5-fluorouracil (B62378) (5-FU) has been a significant achievement in medicinal chemistry, and while not directly synthesized from CSI in its primary production, the chemistry of isocyanates is relevant to the synthesis of such nucleobase analogs. nih.gov
Synthesis of Pyrazolo[1,5-a]-1,3,5-triazines
The reaction of this compound with 5-aminopyrazoles provides a pathway for the synthesis of pyrazolo[1,5-a]-1,3,5-triazines. tandfonline.comtandfonline.com These compounds are of interest due to their structural similarity to purines, making them potential antimetabolites with biological and chemical significance. tandfonline.comresearchgate.net The synthesis involves the reaction of 5-aminopyrazoles with this compound, leading to the formation of the fused triazine ring system. tandfonline.comtandfonline.com
The general synthetic approach involves the annelation of a 1,3,5-triazine (B166579) ring onto a pyrazole (B372694) scaffold. clockss.org Specifically, the reaction of 3(5)-aminopyrazoles with reagents that can introduce a C-N-C fragment is a common strategy. clockss.org In this context, this compound acts as a precursor or reagent that facilitates this cyclization.
For instance, the reaction of 5-aminopyrazoles with chlorocarbonyl isocyanate, a related reagent, has been shown to yield 7,8-disubstituted-2,4-dioxo-1,2,3,4-tetrahydropyrazolo[1,5-a]-1,3,5-triazines in good yields. tandfonline.com While the specific mechanism with this compound might differ in the final product's sulfonyl group, the underlying principle of ring formation is analogous.
A study focused on the synthesis of pyrazolo[1,5-a] Current time information in Bangalore, IN.tandfonline.comnih.govtriazine derivatives as thymidine (B127349) phosphorylase inhibitors constructed the heterocyclic nucleus by annulating the 1,3,5-triazine ring onto a pyrazole scaffold. nih.gov This further highlights the general strategy for creating this class of compounds.
Table 1: Synthesis of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Aminopyrazoles | Chlorocarbonyl isocyanate | 7,8-Disubstituted-2,4-dioxo-1,2,3,4-tetrahydropyrazolo[1,5-a]-1,3,5-triazines | 81-85 | tandfonline.com |
Synthesis of Fused Tetracyclic Ketone Ring Systems
A serendipitous discovery revealed that this compound can facilitate the synthesis of fused tetracyclic ketone ring systems. nih.gov This unexpected reactivity was observed during a structure-activity relationship study of a benzosuberene-based tubulin polymerization inhibitor. nih.govacs.org The initial intent was to form a β-lactam from a benzylic olefin using CSI; however, the reaction yielded a tetracyclic fused ring system in a high yield of 88%. nih.govacs.org
This finding prompted an investigation into the reactivity of CSI with various arenes. nih.gov It was found that benzosuberene analogues with different functional groups, except for those with electron-withdrawing groups, underwent cyclization to form the fused ring system. nih.govacs.org Even simpler arene structures with fewer substituents were observed to undergo this cyclization. nih.govacs.org
The proposed mechanism suggests an initial cycloaddition between the isocyanate and the olefin, followed by an intramolecular nucleophilic attack by the aryl ring. doi.org This leads to the formation of a spirocyclic intermediate which then rearranges to the final tetracyclic ketone. doi.org This synthetic strategy presents a novel approach for constructing functionalized tetracyclic ring systems. nih.govacs.org
Table 2: Synthesis of a Fused Tetracyclic Ketone Ring System
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzosuberene-based molecule with a benzylic olefin | This compound | Tetracyclic fused ring system | 88 | nih.govacs.org |
Synthesis of Sulfur-Containing Compounds
This compound is a key reagent for introducing the sulfamoyl moiety (-SO2NH-) into various organic molecules. arxada.com
Sulfamides and Sulfamoyl Derivatives
The reaction of this compound with amines is a common method for the synthesis of sulfamides. arxada.com This reaction can be tailored to produce a variety of sulfamide (B24259) derivatives. For example, novel sulfamides have been synthesized from β-benzylphenethylamine hydrochloride salts by reacting them with CSI in the presence of tert-butanol (B103910), followed by deprotection. nih.gov Similarly, sulfamides derived from dopamine (B1211576) analogues have been prepared using CSI. ulakbim.gov.tr
A one-pot synthesis of N-acyl-substituted sulfamides from this compound has been developed. researchgate.net This process involves the in-situ generation of Burgess-type intermediates. researchgate.net The reaction of CSI with an alcohol and an amine in a single pot provides an efficient route to these compounds. researchgate.net Another approach involves the synthesis of sulfamides from methoxyacetophenones through reductive amination, conversion to sulfamoylcarbamates with CSI and benzyl alcohol, and subsequent hydrogenolysis. nih.gov
Table 3: Examples of Sulfamide Synthesis using this compound
| Starting Amine | Other Reagents | Product Type | Reference |
|---|---|---|---|
| β-Benzylphenethylamine hydrochloride salts | tert-BuOH, Et3N, TFA | Sulfamides | nih.gov |
| Dopamine analogues | Benzyl alcohol, Pd-C | Sulfamides | ulakbim.gov.tr |
| Various amines | Alcohols, tertiary amines | N-Acyl-substituted sulfamides | researchgate.net |
| Amines from methoxyacetophenones | Benzyl alcohol, Pd-C | Sulfamides | nih.gov |
Sulfamates
This compound is also utilized in the synthesis of sulfamates. arxada.com Generally, sulfamates are prepared by the reaction of an alcohol with CSI. atauni.edu.trresearchgate.net An efficient, one-pot method for the synthesis of novel sulfamates from various carboxylic acids has been developed using CSI in the presence of triflic acid and methanol. atauni.edu.tr This method is practical and provides good to excellent yields. atauni.edu.tr The process involves the reaction of a carboxylic acid with CSI, followed by the addition of methanol. atauni.edu.tr
Another synthetic route involves the reaction of tertiary α-hydroxy-ketones with this compound, followed by hydrolysis, to yield carbamates which can be further transformed. While the primary product is a carbamate (B1207046), this demonstrates the reactivity of alcohols with CSI which is the foundational step for sulfamate (B1201201) synthesis.
Table 4: One-Pot Synthesis of Sulfamates from Carboxylic Acids
| Carboxylic Acid | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Benzoic acid derivatives | CSI, TfOH, MeCN, MeOH | 85-89 | atauni.edu.tr |
N-Acylsulfonamides
The synthesis of N-acylsulfonamides can be achieved starting from this compound. A multi-step process involving carbamoylation, sulfamoylation, and deprotection has been reported to produce these compounds in excellent yields. tandfonline.comresearchgate.net In this method, CSI is first reacted with an alcohol, such as ethyl lactate (B86563), followed by reaction with an amine and subsequent deprotection. tandfonline.comresearchgate.net
Another approach describes a four-step synthesis starting from CSI that includes carbamoylation, sulfamoylation, deprotection, and a final acylation step to yield N-acylsulfonamides containing a phosphonate (B1237965) moiety. tandfonline.com The use of catalysts like tin(IV) chloride can promote the direct N-acylation of the parent sulfonamide with an acylating agent like ethyl lactate. tandfonline.comresearchgate.net
Table 5: Synthesis of N-Acylsulfonamides from this compound | Key Steps | Acylating/Alcohol Component | Catalyst (if any) | Product | Reference | | :--- | :--- | :--- | :--- | | Carbamoylation, sulfamoylation, deprotection | Ethyl lactate | Tin(IV) chloride | N-Acylsulfonamides | tandfonline.comresearchgate.net | | Carbamoylation, sulfamoylation, deprotection, acylation | - | - | N-Acylsulfonamides with phosphonate moiety | tandfonline.com |
Synthesis of Carbamates
This compound is a highly effective reagent for the synthesis of carbamates from alcohols. arxada.comnih.govresearchgate.net The reaction is typically fast and proceeds with high, often nearly quantitative, yields. acs.org This method offers several advantages, including fast reaction times and simple workup procedures. acs.org
An effective and safe alternative method for the synthesis of primary carbamates from various alcohols has been developed using this compound in pyridine (B92270) at room temperature. nih.govresearchgate.net This practical and inexpensive method does not require any additives, metals, or catalysts and produces excellent yields. nih.govresearchgate.net The reaction involves the nucleophilic addition of the alcohol to the isocyanate carbon of CSI. acs.org The resulting intermediate is then hydrolyzed during aqueous workup to yield the pure carbamate. acs.org
This methodology has been applied to the synthesis of energetic carbamates from polynitro alcohols, demonstrating its utility with sensitive substrates. acs.orgfigshare.com The reaction of polynitro alcohols with CSI provides the corresponding carbamates efficiently, which can then be nitrated to form energetic nitrocarbamates. acs.orgfigshare.com
Table 6: Synthesis of Primary Carbamates from Alcohols using CSI
| Alcohol | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| n-Butanol, 2-Propanol, Allyl alcohol, But-3-en-2-ol, Cyclohexanol | Pyridine | Room Temperature | Excellent | nih.govresearchgate.net |
| Polynitro alcohols | - | Low Temperature | High (often quantitative) | acs.org |
Dehydrating Agent Applications
This compound and its derivatives are effective dehydrating agents in several key transformations.
This compound provides a broadly applicable method for the conversion of carboxylic acids into nitriles. orgsyn.org This process avoids the often harsh conditions required for the dehydration of amides with reagents like phosphorus pentoxide. orgsyn.org The reaction proceeds through the formation of a carboxylic acid amide N-sulfonyl chloride intermediate, which upon treatment with a tertiary amine or a suitable base, eliminates sulfur trioxide and HCl to furnish the nitrile. orgsyn.org The reaction conditions are generally mild, allowing for the presence of various functional groups. orgsyn.org
The Burgess reagent, which is synthesized from CSI, is also a well-established reagent for the dehydration of primary amides to generate nitriles under smooth conditions, often without altering the stereochemistry of the molecule. arxada.comatlanchimpharma.com
Table 1: Examples of Nitrile Synthesis from Carboxylic Acids using this compound
| Starting Carboxylic Acid | Product Nitrile | Yield (%) | Reference |
| Cinnamic acid | Cinnamonitrile | 78-87% | orgsyn.org |
| 2,4-Hexadienoic acid | 2,4-Hexadienenitrile | 76% | orgsyn.org |
| Ethyl hydrogen succinate | Ethyl 3-cyanopropionate | 72% | orgsyn.org |
This compound serves as a dehydrating agent in the formation of symmetrical carboxylic anhydrides from carboxylic acids. ajol.infotandfonline.com The reaction involves the initial formation of an unstable mixed anhydride (B1165640) intermediate upon reaction of the carboxylic acid with CSI at low temperatures. thieme-connect.de This intermediate can then react with another equivalent of the carboxylic acid to produce the corresponding symmetric anhydride. thieme-connect.deresearchgate.net
The proposed mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the carbonyl carbon of the isocyanate. researchgate.netarkat-usa.org The resulting carbamate intermediate undergoes intramolecular rearrangement and elimination to form a cyclic anhydride, which then reacts further to yield the final product. researchgate.netarkat-usa.org
Table 2: Synthesis of Carboxylic Anhydrides using this compound
| Starting Carboxylic Acid | Product Anhydride | Yield (%) | Reference |
| Chloroacetic acid | Chloroacetic anhydride | 71 | thieme-connect.de |
| Dichloroacetic acid | Dichloroacetic anhydride | 98 | thieme-connect.de |
| Trichloroacetic acid | Trichloroacetic anhydride | 98 | thieme-connect.de |
| Benzoic acid | Benzoic anhydride | 76 | thieme-connect.de |
| Acetic acid | Acetic anhydride | 70 | thieme-connect.de |
Amide to Nitrile Conversion
Oxidizing Agent Applications
While CSI itself is not typically used as a primary oxidizing agent, its derivative, the Burgess reagent, can be employed for the oxidation of primary and secondary alcohols. arxada.com In the presence of dimethyl sulfoxide (B87167) (DMSO), the Burgess reagent facilitates the rapid and high-yield conversion of alcohols to their corresponding aldehydes and ketones under mild conditions. arxada.com This method is noted for not generating toxic byproducts. arxada.com
Formation of Burgess Reagent Precursors
This compound is the key starting material for the synthesis of the Burgess reagent, chemically known as (methoxycarbonylsulfamoyl)triethylammonium hydroxide (B78521) inner salt. arxada.comatlanchimpharma.comnbinno.com The preparation is a straightforward two-step process. iisc.ac.inukessays.com First, CSI is reacted with anhydrous methanol, typically in an inert solvent like benzene, to produce methyl (chlorosulfonyl)carbamate. iisc.ac.inukessays.com This intermediate is then treated with triethylamine, which results in the formation of the Burgess reagent as a crystalline solid. nbinno.comiisc.ac.inukessays.com
Utilization as an Isocyanic Acid Equivalent
Due to the high toxicity and volatility of isocyanic acid, this compound is often used as a safer and more convenient synthetic equivalent. tcichemicals.com In many reactions, the isocyanate moiety of CSI undergoes the desired transformation, after which the chlorosulfonyl group can be easily removed by simple hydrolysis. tcichemicals.comwikipedia.org This strategy allows for the generation of products that would otherwise be obtained from reactions with isocyanic acid, but with improved handling and safety. tcichemicals.com
Precursor to Sulfamoyl Chloride
This compound serves as a precursor for the synthesis of sulfamoyl chloride. tcichemicals.comtcichemicals.com The reaction can be achieved by carefully treating CSI with one equivalent of formic acid. chemicalbook.comgoogle.com This method is considered a gentler alternative to direct hydrolysis with water, which can be a violent reaction. tcichemicals.combloomtechz.com The reaction with formic acid proceeds smoothly to generate sulfamoyl chloride, which can be used in subsequent reactions without isolation. chemicalbook.comgoogle.com In some industrial applications, this reaction is catalyzed by a carboxamide compound to prevent dangerous thermal accumulation. google.com The hydrolysis of CSI with atmospheric moisture is also known to produce crystalline sulfamoyl chloride. tcichemicals.comtcichemicals.com
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations have been pivotal in understanding the structure, reactivity, and reaction pathways of chlorosulfonyl isocyanate.
Quantum chemical calculations have been employed to investigate the reaction of this compound with various alkenes. For instance, in the reaction with fluorosubstituted alkenes, calculations at the MP2/6-311G(d,p) level of theory for the reaction with vinyl fluoride (B91410) indicated that the stepwise transition state is 26.6 kcal/mol higher in energy than the concerted transition state. researchtrends.net This significant energy difference suggests a preference for a concerted pathway for electron-deficient alkenes. researchtrends.net The concerted transition state is characterized by a nearly planar arrangement of both reactants. researchtrends.net
Studies have shown that substituting a vinyl hydrogen with a vinyl fluorine atom elevates the energy of a stepwise transition state more than that of a concerted pathway, thereby favoring a one-step reaction mechanism for monofluoroalkenes. scribd.comdtic.mil This shift in reaction dynamics from a stepwise mechanism, common for hydrocarbon alkenes, to a concerted one for many fluoroalkenes is a key finding. scribd.comnih.gov Activation parameters determined for two hydrocarbon and two monofluoroalkenes support this mechanistic change. nih.govresearchgate.net
Furthermore, computational studies have identified the presence of a pre-equilibrium complex along the reaction pathway, preceding the rate-determining step in both concerted and stepwise reactions. nih.govdtic.mil The formation of this complex is supported by both kinetic data and quantum chemical calculations. dtic.mil
Density Functional Theory (DFT) has been widely applied to study the reactions of this compound. For example, the mechanism of the [2+2] cycloaddition reactions of CSI with alkenes has been elucidated using DFT methods. researchgate.net In the reaction of CSI with epoxides, DFT calculations at the M06-2X/6-31+G(d,p) level of theory were used to investigate the potential energy surfaces for the formation of oxazolidinones and cyclic carbonates. beilstein-archives.org These calculations revealed that the cycloaddition proceeds via an asynchronous concerted mechanism in both the gas phase and in dichloromethane (B109758) (DCM). beilstein-archives.org
DFT has also been used to understand the addition of CSI to carbonyl groups. Geometric optimizations using the B3LYP functional helped to elucidate the mechanism of the formation of ylidenesulfamoyl chloride from the reaction of CSI with an imide. beilstein-journals.org Additionally, DFT methods have been used to calculate the structural and electronic properties of CSI and related compounds, providing insights into their reactivity. acs.org
Molecular orbital analysis has provided a deeper understanding of the electronic structure and reactivity of this compound. Ab initio molecular orbital calculations have been used to determine the stable conformations of CSI. rsc.org These calculations, performed using the 6-31G(d,p) basis set at both the Hartree-Fock (HF) and second-order Møller-Plesset perturbation theory (MP2) levels, indicate that this compound exists in a gauche equilibrium structure. rsc.org
Analysis of the localized molecular orbitals of the transition state for the cycloaddition of CSI to vinyl fluoride shows significant mixing between the C-N π-bond in CSI and the nitrogen lone pair. scribd.com This supports a concerted cyclization process where the reacting atoms lie in nearly the same plane. dtic.mil Furthermore, a combination of HeI photoelectron spectroscopy and synchrotron photoionization has been used to study the electronic properties of fluorosulfonyl isocyanate, providing information about the outermost valence molecular orbitals (HOMOs) which are crucial for understanding chemical bonding and reactivity. conicet.gov.ar
Density Functional Theory (DFT) Applications
Kinetic Studies and Reaction Dynamics
Kinetic studies have been instrumental in unraveling the mechanisms of reactions involving this compound and the factors that govern their rates.
Rate constants have been measured for the reaction of this compound with a variety of monofluoroalkenes and some hydrocarbon alkenes. nih.govresearchgate.net These kinetic studies have provided quantitative data that support the proposed changes in reaction mechanism from stepwise to concerted depending on the alkene substrate. nih.govresearchgate.net A plot of the natural log of the rate constants versus the ionization potentials (IP) of the alkenes shows a distinct break, indicating a change in mechanism. nih.gov Fluoroalkenes with IP values greater than 8.9 eV tend to react via a concerted process, while those with IP values less than 8.5 eV, along with hydrocarbon alkenes, react through a single-electron transfer (SET) pathway. nih.govdtic.mil
The rate constant for the reaction of the isocyanato radical (NCO) with chlorine atoms has also been determined at different temperatures. nih.gov
Table 1: Rate Constants for the Reaction of NCO with Cl This table is interactive. Users can sort columns by clicking on the headers.
| Temperature (K) | Rate Constant (cm³ molecules⁻¹ s⁻¹) |
|---|---|
| 293 ± 2 | (6.9 ± 3.8) x 10⁻¹¹ |
| 345 ± 3 | (4.0 ± 2.2) x 10⁻¹¹ |
Data sourced from PubMed. nih.gov
Temperature has a significant influence on the efficiency of reactions involving this compound, particularly with less reactive alkenes. researchgate.netthieme-connect.com For reactions with electron-deficient alkenes or many monofluoroalkenes, which can be sluggish, increasing the temperature to between -15 and 25 °C improves the reaction efficiency. researchgate.netthieme-connect.com At these temperatures, CSI and the alkene exist in equilibrium with an intermediate. researchgate.netthieme-connect.com The unimolecular reaction of this intermediate is more efficient than the bimolecular reaction of the dissociated reactants at higher temperatures. researchgate.netthieme-connect.com
This phenomenon is explained by the presence of a pre-equilibrium complex or a single-electron transfer (SET) intermediate on the reaction pathway. nih.gov At lower temperatures, the equilibrium shifts towards this intermediate, which enhances the synthetic utility of the reaction. nih.govdtic.mil This effect has been observed in both concerted and stepwise reactions. dtic.mil For instance, in the case of electron-rich alkenes, NMR line-broadening studies have shown that the triplet 1,4-diradical intermediate can convert to the singlet form at lower temperatures, influencing the reaction outcome. researchtrends.netresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Vinyl fluoride |
| Oxazolidinones |
| Ylidenesulfamoyl chloride |
| Fluorosulfonyl isocyanate |
| Isocyanato radical |
Applications in Medicinal Chemistry and Bioactive Compound Synthesis
Synthesis of Bioactive Products Containing the Sulfamoyl Moiety
Chlorosulfonyl isocyanate is a key reagent for introducing the sulfamoyl moiety (-SO₂NH-) into various organic molecules. arxada.comtandfonline.com This functional group is a crucial component in a multitude of bioactive compounds. The high reactivity of CSI allows for its efficient reaction with a range of functional groups, including amines, alcohols, and olefins, to create sulfamides and carbamates, which are significant in medicinal chemistry. tandfonline.com The insertion of the sulfamoyl group is a critical step in the synthesis of numerous pharmaceutical and agrochemical products. meisenbaochem.com
Recent research has highlighted the use of CSI in preparing a variety of bioactive products that feature the sulfamoyl group. tandfonline.com For instance, it has been employed in the synthesis of novel glycosyltransferase inhibitors, which are important for developing treatments for diseases like cancer.
Antibiotics
This compound plays a significant role in the synthesis of certain antibiotics, particularly those containing a β-lactam ring. nih.gov The [2+2] cycloaddition reaction of CSI with alkenes is a key step in forming the β-lactam structure, which is the core of many antibiotic drugs. wikipedia.org
Cefuroxime (B34974) Synthesis
A notable application of this compound in the field of antibiotics is in the synthesis of Cefuroxime, a second-generation cephalosporin (B10832234) antibiotic. royal-chem.comcphi-online.comgssrr.org In the synthesis process, CSI is used to convert a hydroxymethyl group on a precursor molecule into a carbamoyloxymethyl group, which is a key structural feature of Cefuroxime. gssrr.orgchemicalbook.com
The reaction typically involves treating a decarbamoyl cefuroxime acid intermediate with this compound. gssrr.orgpatsnap.com This reaction is often carried out in a suitable solvent like acetonitrile (B52724) or dimethylcarbonate at low temperatures. gssrr.orgchemicalbook.com The process leads to the formation of Cefuroxime acid, which can then be converted to its sodium salt for pharmaceutical use. patsnap.com Research has explored continuous flow reaction technology to optimize this synthesis, allowing for precise control of reaction conditions and improved efficiency. patsnap.com
Antiviral and Anticancer Compounds
The application of this compound extends to the synthesis of compounds with potential antiviral and anticancer properties. worldscientific.comusc.edureadabook.store The versatility of CSI allows for the creation of diverse molecular scaffolds that can be screened for biological activity.
In the realm of antiviral research, novel 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylurea derivatives have been synthesized using this compound. tandfonline.com Some of these compounds have demonstrated activity against Herpes simplex virus (HSV-1) and coxsackievirus B3 (CVB3). tandfonline.com The synthesis involves the reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with CSI. tandfonline.com
Herbicides and Pesticides
This compound is a crucial intermediate in the production of various agricultural chemicals, including herbicides and pesticides. meisenbaochem.comchemimpex.com It is particularly important in the synthesis of sulfonylurea herbicides. meisenbaochem.com These herbicides are known for their high efficiency and low toxicity. thieme.de
CSI is used to produce herbicides such as metsulfuron-methyl, bensulfuron-methyl, orthosulfamuron, and saflufenacil. meisenbaochem.comykccnm.com The synthesis typically involves reacting CSI with aromatic amines to form sulfonylurea-type intermediates, which are the building blocks for these agrochemicals. meisenbaochem.com
Sulfonamide-Based Therapeutics
This compound serves as a key building block in the synthesis of sulfonamide drugs, which are known for their antibacterial properties. chemimpex.com The ability of CSI to introduce both sulfonyl and isocyanate functional groups makes it a valuable reagent for creating complex sulfonamide derivatives. chemimpex.com The development of sulfonamide-based therapeutics dates back to the 1930s, with ongoing research exploring new derivatives with enhanced therapeutic applications. ru.nl
Sulfamoylurea Derivatives
This compound is widely used in the synthesis of sulfamoylurea derivatives. arxada.com These compounds are of interest due to their potential biological activities, including antibacterial properties. arxada.comnih.gov
A one-pot, scalable method for synthesizing 2-(3-(N-(substituted phenyl)sulfamoyl)ureido)benzothiazoles involves the condensation of 2-aminobenzothiazole (B30445) derivatives, substituted anilines, and this compound. nih.govresearchgate.net Some of the resulting molecules have shown promising antibacterial activity against both Gram-positive and Gram-negative pathogenic strains. nih.govresearchgate.net
The synthesis of sulfamoyl ureas can also be achieved by reacting amines with this compound. thieme.dethieme-connect.com This reaction is typically exothermic and requires careful temperature control. thieme-connect.com
Sulfamoyl Carbamates and Sulfamides as Bioisosteric Replacements
In the field of medicinal chemistry, the strategic modification of a lead compound to optimize its pharmacological profile is a cornerstone of drug discovery. Bioisosteric replacement, a strategy that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, is a powerful tool for enhancing potency, selectivity, metabolic stability, and pharmacokinetic properties, while potentially reducing toxicity. drughunter.comacs.orgnih.gov Sulfamides and their precursors, sulfamoyl carbamates, have emerged as valuable non-classical bioisosteres, particularly as surrogates for carboxylic acids and sulfonamides. drughunter.comtcichemicals.comrsc.org
The sulfamide (B24259) functionality (R₂(SO₂)NR₂) is recognized for its potential to form multiple electrostatic interactions with biological targets. nih.gov It is often considered a bioisosteric replacement for sulfonamide, sulfamate (B1201201), or urea (B33335) groups. nih.gov Due to their structural similarities and the presence of an acidic proton, sulfonamides are frequently utilized as bioisosteres of carboxylic acids. tcichemicals.com This substitution can offer several advantages, including increased lipophilicity, enhanced metabolic stability, and improved membrane permeability. drughunter.comprismbiolab.com
This compound (CSI) is a key reagent in the synthesis of these important motifs. The general synthetic route involves the reaction of CSI with an alcohol (such as tert-butanol (B103910) or benzyl (B1604629) alcohol) to form a sulfamoyl carbamate (B1207046) intermediate. nih.govnih.gov This intermediate can then be reacted with amines. nih.govscispace.com Subsequent removal of the carbamate protecting group, often with an acid like trifluoroacetic acid (TFA), yields the final sulfamide. nih.govnih.gov This versatile, multi-step, one-pot synthesis allows for the creation of a diverse library of sulfamides for drug discovery programs. nih.govnih.govresearchgate.net
A notable application of this strategy is in the development of enzyme inhibitors. Researchers have synthesized novel sulfamides derived from β-benzylphenethylamines using CSI. nih.gov The process involved reacting the amine hydrochloride salts with CSI in the presence of tert-butanol to form sulfamoyl carbamates, which were then deprotected with TFA to yield the target sulfamides. nih.gov These compounds were found to be potent inhibitors of several enzymes, demonstrating the utility of this scaffold in medicinal chemistry. nih.gov
Table 1: Inhibitory Activity (Kᵢ) of Novel Sulfamides Derived from β-Benzylphenethylamines
Data sourced from a study on novel sulfamides derived from β-benzylphenethylamines, which showed potent inhibition of human carbonic anhydrase isoforms (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The ranges represent the Kᵢ values across the series of synthesized compounds. nih.gov
Similarly, a series of sulfamides incorporating a dopamine (B1211576) scaffold were synthesized for evaluation as carbonic anhydrase (CA) inhibitors. nih.gov The synthesis involved the reaction of amines with CSI in the presence of an alcohol, followed by deprotection to afford the desired sulfamides. nih.gov These dopamine sulfamide analogues were effective inhibitors against multiple CA isozymes, with inhibition constants (Kᵢs) in the nanomolar to low micromolar range. nih.gov
The synthesis of the sulfamoyl-containing side chain of the broad-spectrum antibiotic doripenem (B194130) also highlights the industrial utility of CSI. nih.govacs.org An efficient one-pot process was developed starting from this compound and tert-butanol to produce N-(tert-butoxycarbonyl)sulfamide, a key raw material for the antibiotic's side chain. acs.org This process underscores the importance of CSI in constructing complex, biologically active molecules containing the sulfamide group. acs.org
The successful application of sulfamides as bioisosteric replacements demonstrates a valuable strategy in drug design. By leveraging the synthetic accessibility offered by reagents like this compound, medicinal chemists can modulate the physicochemical and pharmacological properties of drug candidates to achieve improved therapeutic profiles. drughunter.comnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sulfamoyl Carbamate |
| Sulfamide |
| Carboxylic Acid |
| Sulfonamide |
| Sulfamate |
| Urea |
| tert-Butanol |
| Benzyl alcohol |
| Trifluoroacetic acid (TFA) |
| β-Benzylphenethylamine |
| Acetazolamide |
| Dorzolamide |
| Tacrine |
| Dopamine |
| N-(tert-butoxycarbonyl)sulfamide |
Industrial and Process Chemistry Considerations Synthesis Aspects Only
Manufacturing Processes for Chlorosulfonyl Isocyanate
This compound (CSI) is a highly reactive chemical intermediate of significant industrial importance. arxada.comdgchemtech.commeisenbaochem.com Its production is characterized by the handling of corrosive and toxic raw materials, necessitating carefully controlled process conditions. orgsyn.org
Synthesis from Cyanogen (B1215507) Chloride and Sulfur Trioxide
The primary industrial synthesis of this compound involves the reaction of cyanogen chloride (ClCN) with sulfur trioxide (SO₃). wikipedia.orgwikiwand.com This exothermic reaction functionalizes both the carbon and nitrogen ends of the cyanogen chloride molecule. wikipedia.org
SO₃ + ClCN → ClSO₂NCO wikipedia.org
The process involves treating cyanogen chloride with sulfur trioxide, followed by distillation of the resulting product directly from the reaction mixture. wikipedia.orgwikiwand.com The reaction is highly exothermic, and various methods have been developed to control the temperature and improve yield. orgsyn.orggoogle.com Some processes operate at very low temperatures (-50°C or lower), while others are conducted at elevated temperatures (100 to 200°C). google.com
A common industrial approach involves the in-situ generation of cyanogen chloride by reacting sodium cyanide with chlorine gas, which is then reacted with sulfur trioxide. arxada.com A manufacturing method described in a patent involves the simultaneous addition of liquid chlorine and a sodium cyanide aqueous solution to a chlorination reactor. google.comgoogle.com The resulting pure liquid cyanogen chloride is then reacted with sulfur trioxide, which are both dissolved in an inert solvent, at low temperatures. google.comgoogle.com The crude product is then purified through desolventization, thermal decomposition, and rectification. google.comgoogle.com
Process Optimization for Yield and By-product Minimization
A significant challenge in the synthesis of this compound is the formation of by-products, such as chloropyrosulfonyl isocyanate and 2,6-dichloro-1,4,3,5-oxathiadiazine-4,4-dioxide. orgsyn.orggoogle.com Process optimization strategies focus on maximizing the yield of the desired product while minimizing these impurities.
One patented method to achieve high yield and operability involves using this compound itself, or a solution containing it, as the reaction solvent. google.com In this process, sulfur trioxide and cyanogen chloride, each diluted with the CSI solution, are added simultaneously in nearly equimolar amounts to the reaction system under reflux. google.com This approach helps to control the reaction and prevent the formation of by-products. google.com The reaction is typically maintained at a reflux temperature between 50 to 110°C. google.com By diluting the reactants, their concentrations are kept low, which selectively promotes the formation of this compound. google.com
Another optimization detailed in a 2010 patent focuses on the direct chlorination of sodium cyanide with liquid chlorine to generate cyanogen chloride in situ. This method avoids handling gaseous cyanogen chloride and is reported to reduce energy consumption by 15-20% compared to traditional gas-phase methods. The subsequent reaction with sulfur trioxide is carried out at 20–25°C for 3–4 hours. This process can achieve a cyanogen chloride conversion of 98–99% and a this compound purity of ≥97%.
Further process improvements include the use of catalysts. Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have been explored to accelerate the reaction between cyanogen chloride and sulfur trioxide. For instance, using 1–2 mol% of aluminum chloride can reduce the reaction time by 30% at 15–20°C, although the subsequent removal of the catalyst can complicate purification.
Solvent Considerations for Industrial Reactions
Due to the high electrophilicity of this compound, the choice of solvent for its synthesis and subsequent reactions is critical. arxada.comwikipedia.org The solvent must be inert and non-nucleophilic to avoid unwanted side reactions. arxada.com
Commonly used solvents in the industrial production of CSI include:
Chlorinated hydrocarbons : Methylene chloride (CH₂Cl₂) and ethylene (B1197577) dichloride (C₂H₄Cl₂) are frequently used as inert solvents to stabilize intermediates. google.com Dichloromethane (B109758) is often cited as a suitable solvent for reactions involving CSI. researchgate.netbeilstein-journals.org
Acetonitrile (B52724) : This is another relatively inert solvent suitable for CSI chemistry. arxada.comwikipedia.org
Ethers : Ethers are also used, though their reactivity must be carefully considered. wikipedia.org
Toluene : Toluene can be employed as a non-nucleophilic, anhydrous solvent. arxada.com
The selection of the solvent can influence the reaction pathway and product distribution. For instance, in the reaction of CSI with certain epoxides, the best yields of the desired products were obtained in dichloromethane. researchgate.net Solvent optimization studies are crucial for developing efficient and selective processes. For example, in the synthesis of certain benzofuranyl derivatives using CSI, dichloromethane was found to be the optimal solvent in the presence of trifluoroacetic acid. arkat-usa.org
Scale-Up Methodologies and Challenges
Scaling up the synthesis of this compound from the laboratory to pilot plant and industrial production presents several challenges, primarily due to the highly exothermic and hazardous nature of the reactions involved. google.com
One of the main challenges is managing the heat generated during the reaction to prevent thermal runaway. google.com Uncontrolled reactions can lead to a rapid increase in temperature and pressure, posing a significant safety risk. google.com For example, attempts to scale up the reaction of this compound with formic acid have failed in some cases, with experiments on a scale as small as 100g showing uncontrollable runaway behavior with explosive gas evolution. google.com
To address these challenges, robust thermal safety measures and process control strategies are essential. Dosage-controlled addition of reactants is a key strategy to manage the exothermicity of the reaction. google.com In some processes, catalysts are used to accelerate the reaction under milder conditions, allowing for better temperature control. google.com
The development of continuous flow reactors offers a promising approach for the scale-up of reactions involving highly reactive intermediates like CSI. Continuous flow systems can provide better control over reaction parameters such as temperature and mixing, leading to improved safety, productivity, and selectivity. While challenges such as reactor clogging can occur, the use of miniature continuous stirred-tank reactors (CSTRs) can help to overcome these issues.
The transition from laboratory to pilot plant and then to full-scale production requires careful consideration of equipment design, material compatibility, and process automation to ensure safe and efficient operation. acs.orggoogleapis.com
Future Research Directions and Emerging Applications of Chlorosulfonyl Isocyanate
Novel Reaction Pathways and Substrate Scope Expansion
The exploration of novel reaction pathways for chlorosulfonyl isocyanate is an active area of research, aiming to construct complex molecular architectures efficiently. Scientists are moving beyond its classic reactions to discover new transformations and broaden the range of compatible substrates.
Recent studies have demonstrated innovative uses of CSI. For instance, a novel pathway involves the reaction of CSI with epoxides, which, after hydrolysis, yields a mixture of 1,3-dioxolan-2-ones and 1,3-oxazolidin-2-ones, providing a convenient one-pot method for converting epoxides to cyclic carbonates. capes.gov.brbeilstein-journals.org Another unexpected discovery is the reaction of CSI with certain benzosuberene analogues, which results in a fused tetracyclic ketone ring system rather than the expected β-lactam, opening new avenues for generating complex polycyclic structures. acs.org
Furthermore, the substrate scope of CSI reactions is continuously being expanded. Photoredox catalysis has enabled a new method for synthesizing alkylsulfonylureas by reacting anilines and silyl (B83357) enolates with CSI, accommodating a broader range of amine substrates, including secondary and alkyl amines. rhhz.net Research has also delved into the reactions of CSI with fluorosubstituted alkenes, which proceed through a concerted pathway to produce β-fluorolactam products stereospecifically. scribd.comdtic.mil These expansions allow for the incorporation of the sulfamoyl moiety into a more diverse set of organic molecules. arxada.com
| Reaction Type | Substrates | Key Findings/Products | Reference |
|---|---|---|---|
| Photoredox Catalysis | Anilines, Silyl Enolates | One-pot synthesis of alkylsulfonylureas with a broad substrate scope, including secondary amines. | rhhz.net |
| Cyclization with Epoxides | Epoxides (phenyl, benzyl (B1604629), fused cyclic alkyl groups) | One-pot, metal-free synthesis of oxazolidinones and five-membered cyclic carbonates. | capes.gov.brbeilstein-journals.org |
| [2+2] Cycloaddition | Monofluoroalkenes | Stereospecific formation of β-fluorolactams via a concerted mechanism. | scribd.comdtic.mil |
| Annulation/Rearrangement | Benzosuberene Analogues | Unexpected formation of fused tetracyclic ketone ring systems. | acs.org |
Stereochemical Control in Complex Molecule Synthesis
Achieving precise stereochemical control is a paramount goal in the synthesis of complex, biologically active molecules. The reactions of this compound, particularly its [2+2] cycloadditions with olefins, are a focal point for research in asymmetric synthesis.
The cycloaddition of CSI to alkenes to form β-lactams is highly stereospecific. The reaction proceeds via a concerted mechanism where the stereochemistry of the starting olefin dictates the product's stereochemistry; (Z)-olefins yield cis-adducts, while (E)-olefins produce trans-adducts. ingentaconnect.comingentaconnect.com This stereospecificity is crucial for synthesizing precursors to β-lactam antibiotics. ingentaconnect.comingentaconnect.com
Significant progress has been made in asymmetric induction by using chiral substrates. The reaction of CSI with chiral vinyl ethers and glycal derivatives (sugar-based alkenes) proceeds with excellent stereoselectivity. ingentaconnect.comorgsyn.org For example, the cycloaddition to tri-O-benzyl-D-glucal is highly stereoselective due to the concerted addition mechanism and unfavorable steric interactions, leading to a specific β-lactam monomer. orgsyn.org Similarly, research on the diastereoselective synthesis of unsaturated aromatic 1,2-amino alcohols from optically active allylic ethers has shown that CSI can be used to produce anti-1,2-amino alcohols with high selectivity, a phenomenon explained by the Cieplak electronic model. researchgate.netacs.org These methods provide powerful tools for constructing chiral building blocks for complex molecules. nih.gov
| Substrate Type | Reaction | Stereochemical Outcome | Key Factors | Reference |
|---|---|---|---|---|
| (Z)- and (E)-Olefins | [2+2] Cycloaddition | Stereospecific: (Z)-olefins give cis-β-lactams; (E)-olefins give trans-β-lactams. | Concerted reaction mechanism. | ingentaconnect.comingentaconnect.com |
| Chiral Vinyl Ethers | [2+2] Cycloaddition | High asymmetric induction. | Transition state geometry resembles the low-energy ground-state conformation of the vinyl ether. | ingentaconnect.com |
| Glycals (e.g., Tri-O-Bn-D-glucal) | [2+2] Cycloaddition | Highly stereoselective formation of glycal β-lactams. | Concerted addition and steric hindrance from the pyranose ring substituent. | orgsyn.org |
| Optically Active Allylic Ethers | Allylic Amination | Diastereoselective synthesis of unsaturated anti-1,2-amino alcohols. | Cieplak electronic model explains anti-selectivity. | researchgate.netacs.org |
Green Chemistry Approaches Utilizing this compound
In line with the principles of green chemistry, researchers are developing more sustainable and efficient processes involving this compound. A significant advancement in this area is the adoption of continuous flow reaction technology.
Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly reactive reagents like CSI, reduced reaction times, and the potential for process automation. patsnap.comgoogle.com The synthesis of cefuroxime (B34974) sodium, an important antibiotic, has been successfully adapted to a continuous flow process. patsnap.com In this method, decarbamoyl cefuroxime and CSI are introduced into a continuous flow reactor, with precise control over temperature and a significantly reduced reaction time (40-50 seconds). patsnap.com This approach not only improves efficiency but also can suppress the decomposition of sensitive compounds. google.com
| Parameter | Batch Synthesis (Conventional) | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reagent Addition | Typically dropwise addition to a stirred vessel. | Simultaneous introduction via pumps into a micro-reactor. | patsnap.comgoogle.com |
| Reaction Time | Longer, often several minutes to hours. | Significantly shorter, on the order of seconds to minutes (e.g., 45 seconds). | patsnap.com |
| Temperature Control | Less precise, potential for hot spots. | Highly precise and uniform temperature control. | patsnap.com |
| Process Safety | Higher risk due to large volumes of reactive materials. | Improved safety due to small reaction volumes at any given time. | google.com |
| Efficiency/Yield | Can be lower due to side reactions or degradation. | Often higher conversion and purity due to better control. | google.com |
Advanced Computational Modeling for Predictive Synthesis
Advanced computational modeling has become an indispensable tool for understanding and predicting the behavior of highly reactive compounds like this compound. Density Functional Theory (DFT) calculations are increasingly used to elucidate complex reaction mechanisms and predict outcomes, guiding experimental design.
Computational studies have been crucial in resolving mechanistic debates, such as whether the [2+2] cycloaddition of CSI with alkenes proceeds through a concerted or a stepwise pathway. scribd.comresearchtrends.net For instance, calculations have shown that while many hydrocarbon alkenes react via a stepwise process, the reaction with monofluoroalkenes favors a concerted pathway. scribd.comresearchgate.net This is because the vinyl fluorine atom significantly raises the energy of the stepwise transition state. scribd.com
DFT methods, such as the M06-2X functional, have also been applied to investigate the potential energy surfaces for the reaction of CSI with epoxides. beilstein-journals.orgbeilstein-archives.orgnih.gov These studies revealed that the formation of oxazolidinones and cyclic carbonates proceeds through an asynchronous concerted mechanism, providing deep insight into the reaction's course. beilstein-journals.orgbeilstein-archives.org By modeling transition states and intermediates, computational chemistry helps rationalize observed product distributions and predict the feasibility of new synthetic routes, accelerating the discovery of novel applications for CSI.
| Research Area | Computational Method | Key Findings | Reference |
|---|---|---|---|
| CSI + Epoxides | DFT (M06-2X/6-31+G(d,p)) | Elucidated the asynchronous concerted mechanism for the formation of oxazolidinones and cyclic carbonates. | beilstein-journals.orgbeilstein-archives.orgnih.gov |
| CSI + Monofluoroalkenes | Quantum Chemical Calculations (MP2) | Demonstrated that the reaction proceeds via a concerted pathway, not a stepwise one, due to the electronic effect of fluorine. | scribd.combeilstein-archives.org |
| CSI + Hydrocarbon Alkenes | Ab initio calculations, NMR line-broadening | Proposed that electron-rich alkenes react via a single electron transfer (SET) pathway involving a diradical intermediate. | dtic.milresearchtrends.net |
| CSI + Nitrones | DFT (M06-2X) | Investigated the reaction mechanism of cycloaddition, showing a concerted mechanism in nonpolar solvents and a stepwise one in polar solvents. | beilstein-archives.org |
Applications in Advanced Materials Science (Synthesis Only)
The unique reactivity of this compound also extends to the field of materials science, where it is used in the synthesis of specialty polymers and functional materials. chemimpex.com Its ability to introduce the sulfamoyl moiety or act as a highly reactive coupling agent makes it valuable for creating materials with tailored properties. arxada.com
Research has shown that CSI can be employed in the production of specialty polymers, contributing to materials with enhanced thermal and chemical resistance. chemimpex.com It can also serve as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to produce well-defined linear polymers, branched polymers, and block copolymers. google.com Another application involves the reaction of CSI with unsaturated polymers, such as poly-cis-1,4-isoprene, to create functionalized polymers that can be converted into polyampholytes—polymers bearing both acidic and basic groups. utwente.nl
Lithium-Ion Battery Materials
A significant emerging application of this compound is in the synthesis of materials for advanced lithium-ion batteries. arxada.com CSI plays a crucial role both as a direct additive and as a key precursor for high-performance electrolyte components.
CSI is used as an electrolyte additive to improve battery performance, stability, and longevity. meisenbaochem.comhdinresearch.com More critically, it serves as an essential building block for the synthesis of lithium bis(fluorosulfonyl)imide (LiFSI), a next-generation electrolyte salt. royal-chem.com LiFSI is gaining traction due to its high ionic conductivity, superior thermal stability, and improved safety characteristics compared to conventional salts. In the synthesis of LiFSI, CSI provides the necessary chlorosulfonyl fragment. royal-chem.com The growing demand for high-performance batteries for electric vehicles and renewable energy storage is driving research into more efficient synthetic routes for these advanced electrolyte materials utilizing CSI. hdinresearch.com
| Application in Li-ion Batteries | Role of this compound (CSI) | Benefit | Reference |
|---|---|---|---|
| Electrolyte Additive | Acts as a direct additive to the electrolyte solution. | Enhances battery performance, longevity, and safety. | meisenbaochem.comhdinresearch.comykccnm.com |
| Synthesis of LiFSI | Serves as a key reagent/precursor, providing the chlorosulfonyl fragment. | Enables the production of a high-performance electrolyte salt with superior conductivity and stability. | royal-chem.comevitachem.com |
Q & A
Q. What are the critical safety considerations when handling CSI in laboratory settings?
CSI is highly toxic, corrosive, and reacts violently with water. Key safety measures include:
- Using inert, airtight containers (e.g., polyethylene) to prevent moisture exposure .
- Avoiding contact with oxidizing agents, strong acids/bases, and incompatible solvents to prevent exothermic reactions .
- Employing fume hoods and personal protective equipment (PPE) to mitigate exposure to corrosive vapors .
- Proper disposal via regulated waste channels, ensuring contaminated packaging is decontaminated before recycling .
Q. How does CSI’s molecular structure influence its reactivity in fundamental organic reactions?
CSI contains two electrophilic groups: a sulfonyl chloride (–SO₂Cl) and an isocyanate (–NCO). This dual functionality allows it to act as a dielectrophile:
- The –SO₂Cl group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.
- The –NCO group participates in cycloadditions (e.g., [2+2] reactions) to form β-lactams or reacts with carboxylic acids to yield nitriles .
- Conformational studies show a gauche arrangement in the gas phase, with chlorine lone pairs influencing the HOMO energy and reactivity .
Q. What are the standard methods for characterizing CSI and its derivatives?
- Physical Properties : Density (1.626–1.8 g/cm³), boiling point (107°C), and melting point (–44°C) are critical for reaction setup .
- Spectroscopy : Raman and IR spectroscopy confirm conformational stability, while He(I) photoelectron spectroscopy identifies ionization potentials (e.g., HOMO at 12.02 eV) .
- Chromatography : RP-HPLC MS/MS is used to analyze metabolites and reaction byproducts .
Advanced Research Questions
Q. How can CSI be utilized in the synthesis of β-lactam antibiotics, and what are common experimental pitfalls?
CSI enables [2+2] cycloadditions with alkenes to form β-lactam rings, a core structure in penicillin derivatives. Key steps include:
- Reagent Purity : Ensure anhydrous conditions to avoid hydrolysis of CSI to sulfamic acid .
- Steric Effects : Bulky substituents (e.g., cyclopropane-fused alkenes) may hinder reactivity, requiring temperature optimization (e.g., –78°C to room temperature) .
- Post-Reaction Modifications : Hydrolysis of the intermediate sulfonamide with NaOH yields the final β-lactam .
Q. What strategies resolve contradictions in CSI-mediated sulfonylurea synthesis under varying reaction conditions?
Conflicting yields in sulfonylurea formation often arise from competing pathways:
- Intermediate Trapping : Use chlorosulfonyl urea intermediates (generated from amines and CSI) to control nucleophilic attack by alcohols or thiols .
- Photoredox Catalysis : Visible-light-driven methods improve selectivity by generating radicals that stabilize transition states, minimizing side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilicity of CSI’s –NCO group .
Q. How do steric and electronic factors dictate CSI’s regioselectivity in cycloaddition reactions?
- Steric Effects : Anti-double bonds in strained systems (e.g., barrelene derivatives) favor electrophilic attack at less hindered positions .
- Electronic Effects : Electron-withdrawing groups on alkenes (e.g., –CN) accelerate [2+2] cycloaddition by polarizing the π-bond .
- Computational Modeling : Natural Bond Orbital (NBO) analyses predict reactive sites by quantifying charge distribution and orbital interactions .
Q. What methodologies enable CSI’s application in synthesizing energetic materials like FOX-7 derivatives?
CSI reacts with nitro-olefins to form high-energy intermediates:
- Stepwise Functionalization : FOX-7 reacts with excess CSI to yield urea derivatives (69), which are further modified with KOH to generate salts (70) for detonation studies .
- Stability Testing : Differential scanning calorimetry (DSC) assesses thermal stability of intermediates, ensuring safe scale-up .
Methodological Best Practices
Q. How should researchers design reproducible experiments involving CSI?
- Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: detail reaction conditions (solvent, temperature, equivalents) and characterize ≥95% pure products .
- Control Experiments : Include blank reactions to identify side products from CSI decomposition (e.g., SO₂Cl₂).
- Data Sharing : Deposit raw spectral data (NMR, MS) in supplementary materials for peer validation .
Q. What analytical techniques resolve ambiguities in CSI reaction mechanisms?
- Isotopic Labeling : Use ¹⁵N-CSI to track NCO group participation in urea formation via 2D NMR .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
- Mass Spectrometry : HRMS detects transient intermediates (e.g., chlorosulfonyl urea) in photoredox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
